(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate
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Description
(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate is a useful research compound. Its molecular formula is C18H14N4O2 and its molecular weight is 318.336. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Amino acid compounds related to (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate have been studied as eco-friendly corrosion inhibitors for N80 steel in HCl solution. These studies utilized electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy to determine their effectiveness. The adsorption of these inhibitors on steel surfaces follows Langmuir adsorption isotherm, and their application has been validated through scanning electron microscopy (SEM) and atomic force microscopy (AFM) to characterize the surface morphology of inhibited specimens. This research highlights the potential of using such compounds for corrosion protection in acidic environments (Yadav, Sarkar, & Purkait, 2015).
Heterocyclic Compound Synthesis
The compound has been explored as a precursor in the synthesis of heterocyclic compounds, specifically in the formation of 4- and 5-disubstituted 1-benzylimidazoles, which serve as important precursors for purine analogs. These compounds are synthesized through reactions that yield intermediates, leading to the formation of diverse structural analogs with potential biological activities. This research underlines the compound's utility in the synthesis of complex heterocyclic structures, offering routes to pharmacologically relevant molecules (Alves, Proença, & Booth, 1994).
Anticancer Agent Synthesis
Further research into benzimidazole derivatives, including those structurally related to this compound, has shown their potential as anticancer agents. Synthesis pathways for these derivatives have been explored, leading to compounds that exhibit promising anticancer activity against various cancer cell lines. This area of research demonstrates the therapeutic potential of such compounds in oncology (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Alzheimer's Disease Imaging
Compounds structurally related to this compound have been synthesized for potential use as PET radiotracers in imaging Alzheimer's disease. The synthesis of carbon-11 labeled CK1 inhibitors showcases the compound's relevance in developing diagnostic tools for neurodegenerative diseases, highlighting its role in advancing medical imaging techniques (Gao, Wang, & Zheng, 2018).
Properties
IUPAC Name |
methyl 2-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-24-18(23)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)22-17/h2-9,11,20H,1H3,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUWTBACNOWGQ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.